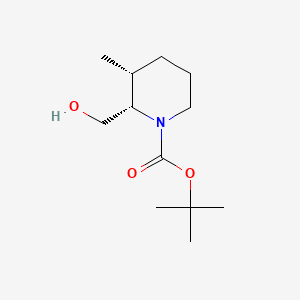
rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is a fascinating compound used in various fields, ranging from chemistry to biology and medicine. This compound's unique stereochemistry and functional groups make it a versatile player in the world of chemical reactions and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis typically involves multiple steps. One common route starts with the preparation of the piperidine core, followed by the introduction of hydroxymethyl and methyl groups at the appropriate positions. The tert-butyl group is then added to the nitrogen atom. The reaction conditions often include the use of organic solvents, such as dichloromethane or toluene, and specific catalysts like Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are scaled-up versions of laboratory synthesis. They involve using larger reactors, continuous flow processes, and optimized reaction conditions to maximize yield and purity. Industrial processes also focus on minimizing waste and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Various substituents can replace the hydroxyl group or the tert-butyl group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is used as a building block for synthesizing more complex molecules. Its stereochemistry and functional groups make it an essential intermediate in organic synthesis.
Biology
In biology, this compound is investigated for its potential role in biochemical pathways and as a ligand for studying enzyme-substrate interactions. Its structural features allow researchers to explore its binding affinities with various biological targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system due to its piperidine core.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its robust chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis exerts its effects through interactions with specific molecular targets and pathways. For instance, its hydroxymethyl group may participate in hydrogen bonding, while the carboxylate group can engage in ionic interactions. These interactions influence the compound's binding to enzymes or receptors, affecting their activity and triggering downstream biological responses.
Comparison with Similar Compounds
Compared to other similar compounds, rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis stands out due to its unique stereochemistry and combination of functional groups. Similar compounds include:
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-ethylpiperidine-1-carboxylate
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-6-5-7-13(10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUGKWKDZXNTB-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)
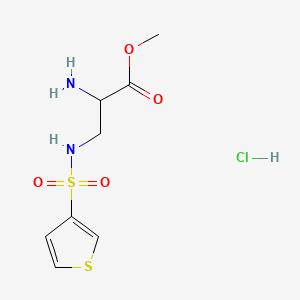
![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)
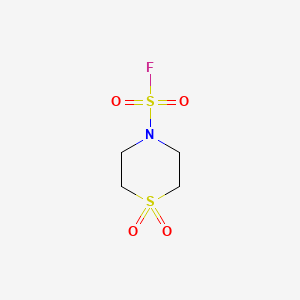
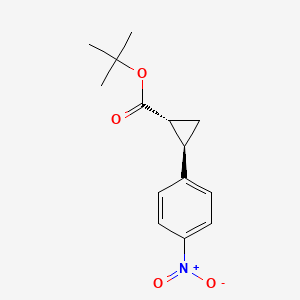
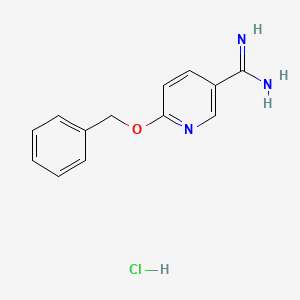
![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)
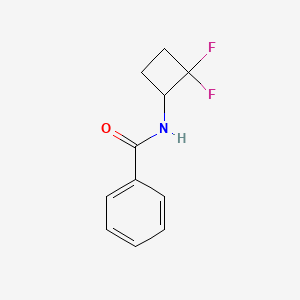
![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)
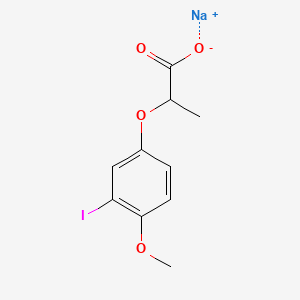
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)

